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molecular formula C7H15NO B3060592 (R)-1-(Piperidin-4-YL)ethanol CAS No. 546093-45-2

(R)-1-(Piperidin-4-YL)ethanol

Cat. No. B3060592
M. Wt: 129.20
InChI Key: NDJKRLGXVKYIGQ-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08716289B2

Procedure details

11.00 g (46.43 mmol) of 2,5-dibromopyridine, 6.00 g (46.43 mmol) of piperidin-4-ylethanol and 6.74 g (48.76 mmol) of potassium carbonate in 8 mL of DMSO are placed in an autoclave. The mixture is then heated at 160° C. for 20 hours. The reaction mixture is allowed to cool to room temperature and then taken up in ethyl acetate and water. The aqueous phase is separated out and extracted twice with ethyl acetate, and the combined organic phases are washed with saturated aqueous sodium chloride solution and dried over sodium sulfate, and the filtrate is concentrated under reduced pressure.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
Quantity
6.74 g
Type
reactant
Reaction Step Three
Name
Quantity
8 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([Br:8])=[CH:4][N:3]=1.[NH:9]1[CH2:14][CH2:13][CH:12]([CH:15](O)[CH3:16])[CH2:11][CH2:10]1.C(=O)([O-])[O-:19].[K+].[K+]>CS(C)=O.C(OCC)(=O)C.O>[Br:8][C:5]1[CH:6]=[CH:7][C:2]([N:9]2[CH2:14][CH2:13][CH:12]([CH2:15][CH2:16][OH:19])[CH2:11][CH2:10]2)=[N:3][CH:4]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
11 g
Type
reactant
Smiles
BrC1=NC=C(C=C1)Br
Step Two
Name
Quantity
6 g
Type
reactant
Smiles
N1CCC(CC1)C(C)O
Step Three
Name
Quantity
6.74 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
8 mL
Type
solvent
Smiles
CS(=O)C
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CUSTOM
Type
CUSTOM
Details
The aqueous phase is separated out
EXTRACTION
Type
EXTRACTION
Details
extracted twice with ethyl acetate
WASH
Type
WASH
Details
the combined organic phases are washed with saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated under reduced pressure

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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